molecular formula C13H10N8O2S B4152119 N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE

N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE

Cat. No.: B4152119
M. Wt: 342.34 g/mol
InChI Key: VLSOUSBGVMEQPO-UHFFFAOYSA-N
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Description

N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,5-oxadiazole and triazinoindole intermediates. These intermediates are then coupled through a series of nucleophilic substitution and condensation reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, triazinoindoles, and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
  • This compound

Uniqueness: Compared to similar compounds, this compound stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N8O2S/c14-10-12(21-23-20-10)16-8(22)5-24-13-17-11-9(18-19-13)6-3-1-2-4-7(6)15-11/h1-4H,5H2,(H2,14,20)(H,15,17,19)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOUSBGVMEQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE

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